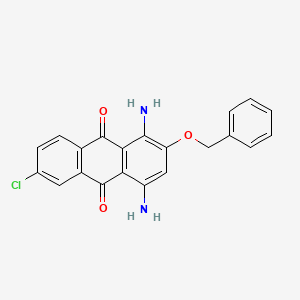
1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties. This particular compound is characterized by the presence of amino, benzyloxy, and chloro substituents on the anthracene-9,10-dione core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. One common method involves the following steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Chlorination: Chlorine is introduced at the desired position using chlorinating agents like thionyl chloride.
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Benzyl alcohol, sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This property makes it a potential candidate for anticancer and antimicrobial therapies. The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Diamino-2,5-dihydroxyanthraquinone
- 1,4-Diamino-2,3-dicyanoanthraquinone
Uniqueness
1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased solubility and potential for further functionalization. The chloro substituent also enhances its reactivity, making it a versatile intermediate for various chemical syntheses.
Propiedades
Número CAS |
88605-46-3 |
|---|---|
Fórmula molecular |
C21H15ClN2O3 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
1,4-diamino-6-chloro-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3/c22-12-6-7-13-14(8-12)21(26)17-15(23)9-16(19(24)18(17)20(13)25)27-10-11-4-2-1-3-5-11/h1-9H,10,23-24H2 |
Clave InChI |
AUNJPJSVDLVDHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
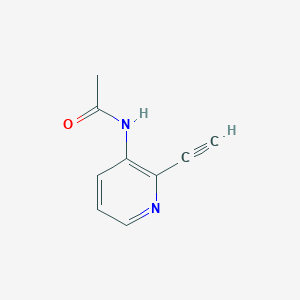
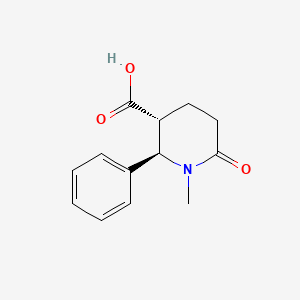
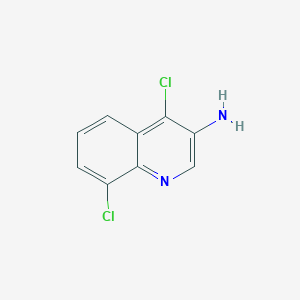
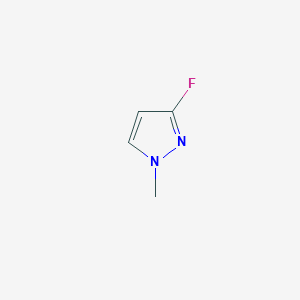
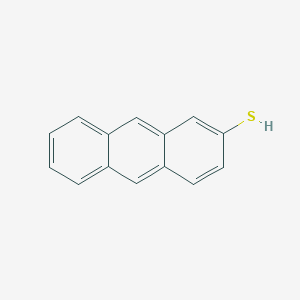
![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)

![[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)
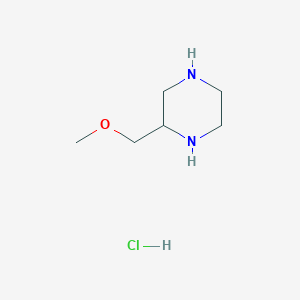
![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13134478.png)
